molecular formula C21H19N3O4 B2819797 (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034350-41-7

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No. B2819797
CAS RN: 2034350-41-7
M. Wt: 377.4
InChI Key: UYNZNBWWGMNJHV-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Dihydrobenzo[b][1,4]dioxins, on the other hand, are cyclic compounds containing a two oxygen atoms and a benzene ring .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids . The synthesis of dihydrobenzo[b][1,4]dioxins can be achieved through various methods, including the condensation of catechols with halogenated compounds .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the specific substituents present on the oxadiazole or dioxin rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their melting points and solubilities, can be influenced by factors such as the specific substituents present on the oxadiazole or dioxin rings .

Scientific Research Applications

Energetic Materials

The compound contains a 1,2,4-oxadiazole core, which has been used in the synthesis of energetic materials . These materials are characterized by their high thermal stability and density, making them suitable for use in various applications, such as propellants and explosives .

Synthesis of Heterocyclic Systems

The compound can be used in the synthesis of new types of heterocyclic systems incorporating mono- and bis(1,2,4-oxadiazol-3-yl)furoxan cores . These systems can be synthesized under very mild conditions, making this approach a powerful tool for assembling heterocyclic scaffolds of general chemistry and biomedical interest .

Antimicrobial Activity

Compounds with a 1,3,4-oxadiazol-2-yl structure have shown antimicrobial activity . Therefore, the compound could potentially be used in the development of new antimicrobial agents .

Anticancer Evaluation

The compound could potentially be used in the development of new anticancer agents . Compounds with similar structures have been evaluated for their anticancer activity .

Biological Evaluation

The compound could be used in the biological evaluation of new potential anticancer agents . Compounds with similar structures have been synthesized and characterized for this purpose .

Synthesis of Fatty Acid Derivatives

The compound could potentially be used in the synthesis of saturated and unsaturated fatty acid derivatives . These derivatives could then be evaluated for their potential as new anticancer agents .

Mechanism of Action

The mechanism of action of these compounds in biological systems can vary widely and is often related to their interactions with various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structures and properties. Some oxadiazole derivatives have been found to possess significant anti-inflammatory and analgesic activity .

Future Directions

Future research in this area could involve the synthesis and characterization of new oxadiazole and dioxin derivatives, as well as the investigation of their potential applications in areas such as medicine and agriculture .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-21(19-12-26-17-8-4-5-9-18(17)28-19)24-10-15(14-6-2-1-3-7-14)16(11-24)20-22-13-27-23-20/h1-9,13,15-16,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNZNBWWGMNJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NOC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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